molecular formula C9H9FO B15322187 1-(3-Fluorophenyl)cyclopropan-1-ol

1-(3-Fluorophenyl)cyclopropan-1-ol

Cat. No.: B15322187
M. Wt: 152.16 g/mol
InChI Key: PGGVKEGXQWAKGJ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a hydroxyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazomethane or other carbene precursors. The reaction typically requires a catalyst such as copper or rhodium to facilitate the formation of the cyclopropane ring .

Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions. This process involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions using diazomethane or other carbene sources. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclopropane derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)cyclopropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. The specific molecular targets and pathways depend on the context of its application, such as its use in pharmaceuticals or as a chemical reagent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluorophenyl)cyclopropan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

1-(3-fluorophenyl)cyclopropan-1-ol

InChI

InChI=1S/C9H9FO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2

InChI Key

PGGVKEGXQWAKGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)F)O

Origin of Product

United States

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